3-acetyl-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a 2,5-dimethylfuran moiety, a piperidine ring, and a benzenesulfonamide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,5-dimethylfuran and piperidine rings, as well as the benzenesulfonamide group, would each contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the furan ring might undergo reactions at the 2,5-positions, while the piperidine ring could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a benzenesulfonamide group could enhance its water solubility, while the furan and piperidine rings might contribute to its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Sulfonamides
Research has focused on synthesizing new N-substituted sulfonamide derivatives that exhibit biological activity against various enzymes. For instance, compounds synthesized by reacting 1-amino piperidine with benzene sulfonyl chloride have shown promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are associated with neurodegenerative diseases like Alzheimer's (Khalid et al., 2012). Similar derivatives have also demonstrated potential as lipoxygenase (LOX) inhibitors, indicating their possible application in treating inflammatory conditions (Khalid et al., 2014).
Antioxidant and Enzyme Inhibition Properties
Sulfonamides incorporating 1,3,5-triazine motifs have been identified to possess antioxidant properties and inhibit enzymes like AChE, BChE, and tyrosinase. These enzymes are linked to conditions such as Alzheimer's, Parkinson's, and pigmentation disorders. The synthesized benzenesulfonamides have shown moderate antioxidant activity and significant inhibitory potency against AChE and BChE, highlighting their potential in managing oxidative stress-related diseases and neurodegenerative conditions (Lolak et al., 2020).
Antimicrobial Activity
Derivatives of benzenesulfonamides, such as 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, have been synthesized and evaluated for their antimicrobial properties. Certain compounds among these derivatives have shown significant activity against various microbial strains, indicating their potential as new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase (CA) isozymes, particularly CA I, II, IX, and XII, by sulfonamides incorporating various moieties like aroylhydrazone, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl, or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl, has been investigated. These inhibitors have shown low nanomolar activity against hCA II and significant inhibition of tumor-associated isoforms hCA IX and XII. This suggests their potential application in treating diseases like glaucoma, epilepsy, obesity, and cancer, where these enzymes play crucial roles (Alafeefy et al., 2015).
Eigenschaften
IUPAC Name |
3-acetyl-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-15-11-20(17(3)27-15)14-23-9-7-18(8-10-23)13-22-28(25,26)21-6-4-5-19(12-21)16(2)24/h4-6,11-12,18,22H,7-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYDTQIOGXVKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.